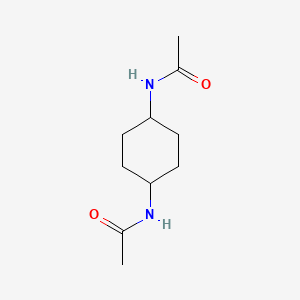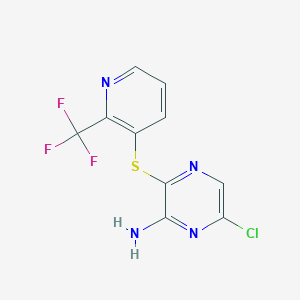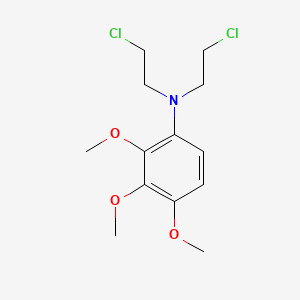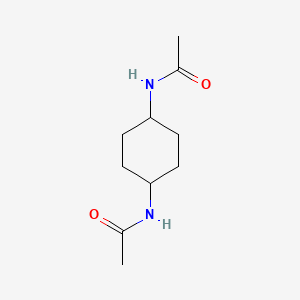
Boc-DL-Ser(tBu)-DL-Pro-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Ser(tBu)-Pro-OH: is a compound used in peptide synthesis. It is a derivative of serine and proline, where the serine residue is protected by a tert-butyl group and the proline residue is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ser(tBu)-Pro-OH typically involves the protection of the hydroxyl group of serine with a tert-butyl group and the amino group with a Boc group. The proline residue is then coupled to the protected serine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent like dichloromethane (DCM) under mild conditions to prevent the removal of the protecting groups .
Industrial Production Methods: Industrial production of Boc-Ser(tBu)-Pro-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis allows for the efficient production of large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Ser(tBu)-Pro-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and tert-butyl protecting groups using acids like trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as DCC and HOBt.
Common Reagents and Conditions:
Deprotection: TFA in DCM is commonly used for the removal of Boc and tert-butyl groups.
Coupling: DCC and HOBt in DCM or dimethylformamide (DMF) are used for peptide bond formation.
Major Products Formed:
Deprotection: The major products are the free amino acids after the removal of protecting groups.
Coupling: The major products are the extended peptide chains formed by the addition of new amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-Ser(tBu)-Pro-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the creation of complex peptide sequences with high precision .
Biology: In biological research, Boc-Ser(tBu)-Pro-OH is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .
Medicine: The compound is used in the synthesis of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists. It plays a crucial role in the development of new drugs for various diseases .
Industry: In the pharmaceutical industry, Boc-Ser(tBu)-Pro-OH is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
Wirkmechanismus
Mechanism: The mechanism of action of Boc-Ser(tBu)-Pro-OH involves its incorporation into peptide chains during SPPS. The protecting groups (Boc and tert-butyl) prevent unwanted side reactions during synthesis. Once the peptide chain is complete, the protecting groups are removed to yield the final peptide product .
Molecular Targets and Pathways: Boc-Ser(tBu)-Pro-OH itself does not have specific molecular targets or pathways. the peptides synthesized using this compound can target various proteins, enzymes, and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Boc-Ser(tBu)-OH: Similar to Boc-Ser(tBu)-Pro-OH but without the proline residue.
Boc-Ser-OMe: A methyl ester derivative of Boc-Ser(tBu)-OH.
Boc-Ser(Bzl)-OH: A benzyl ester derivative of Boc-Ser(tBu)-OH .
Uniqueness: Boc-Ser(tBu)-Pro-OH is unique due to the presence of both serine and proline residues, making it a valuable building block for the synthesis of peptides that require these specific amino acids. The combination of Boc and tert-butyl protecting groups provides stability during synthesis and allows for selective deprotection .
Eigenschaften
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O6/c1-16(2,3)24-10-11(18-15(23)25-17(4,5)6)13(20)19-9-7-8-12(19)14(21)22/h11-12H,7-10H2,1-6H3,(H,18,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKLTVHOEKAAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


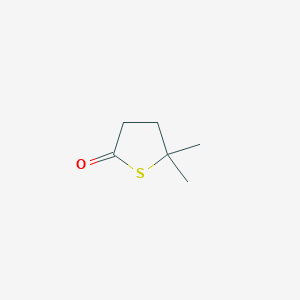
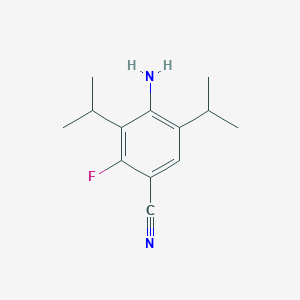
![Ethyl 8-(2-oxoethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13990553.png)
![3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13990558.png)
